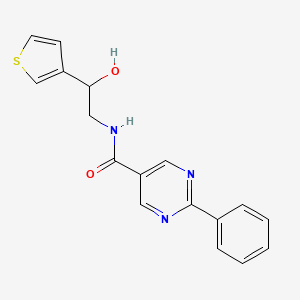
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide, also known as CTAP, is a chemical compound that has been studied for its potential use in scientific research. CTAP is a derivative of the opioid receptor antagonist naltrindole and has been shown to have a high affinity for the delta opioid receptor (DOR). In
Wirkmechanismus
The DOR is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and drug addiction. 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide binds to the DOR and inhibits its activation by endogenous opioid peptides such as enkephalins and endorphins. This leads to a reduction in the analgesic and rewarding effects of opioid drugs.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been found to reduce pain sensitivity, decrease anxiety-like behavior, and inhibit drug-seeking behavior. 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide is its high affinity and selectivity for the DOR, which allows for the specific study of DOR function. However, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide may have off-target effects at high concentrations, which should be taken into consideration when interpreting results.
Zukünftige Richtungen
Future research on 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could focus on its potential therapeutic applications in the treatment of pain, anxiety, and addiction. Additionally, further investigation into the mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could lead to the development of more selective and potent DOR antagonists. Finally, 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide could be used as a tool to study the role of the DOR in various physiological and pathological processes.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-2-thiophen-3-ylpropan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide has been used in scientific research to investigate the role of the DOR in various physiological and pathological processes. Studies have shown that 3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide can selectively block the DOR without affecting the mu or kappa opioid receptors. This has allowed researchers to study the specific effects of DOR activation without the confounding effects of mu or kappa receptor activation.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20,13-7-8-21-10-13)11-18-15(19)6-5-12-3-2-4-14(17)9-12/h2-4,7-10,20H,5-6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSOPDQFKXQPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)


![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)